Crystal Structure Confirmation of Near-Planar Methylthiobenzylidene-Triazole Conformation vs. Hydroxybenzyl Analog
X-ray crystallographic analysis of the closely related analog (E)-3-(4-hydroxybenzyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione reveals that the triazole ring and the 4-methylthiobenzylidene ring are nearly coplanar, with a dihedral angle of 6.52(12)°, while the 3-substituent ring is almost orthogonal (78.56-84.79°) [1]. This constrained geometry, enforced by the 4-(methylthio)benzylideneamino moiety, is distinct from analogs bearing alternative benzylidene substituents. An intramolecular C—H···S hydrogen bond forms an S(6) ring motif involving the methylthio sulfur, further stabilizing the bioactive conformation [1]. For 4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione, the m-tolyl group at the 3-position is expected to adopt a similarly orthogonal orientation relative to the triazole-methylthiobenzylidene plane, a structural feature not guaranteed with other 3-aryl substituents.
| Evidence Dimension | Dihedral angle between triazole and 4-methylthiobenzylidene rings (crystallographic coplanarity) |
|---|---|
| Target Compound Data | Expected near-coplanar (inferred from analog: 6.52(12)° between triazole and methylthiobenzylidene rings) [1] |
| Comparator Or Baseline | Hydroxybenzyl ring of same analog: 78.56(12)° and 84.79(10)° relative to triazole and methylthiobenzylidene rings, respectively [1] |
| Quantified Difference | Approximately 72-78° difference in dihedral angle between the coplanar methylthiobenzylidene-triazole system and the orthogonal 3-substituent |
| Conditions | Single-crystal X-ray diffraction at 293 K; analog C₁₇H₁₆N₄OS₂ [1] |
Why This Matters
The near-coplanar conformation of the methylthiobenzylidene-triazole system enforced by the intramolecular C—H···S interaction provides a structurally defined pharmacophore geometry not present in analogs lacking the 4-methylthio group, enabling rational structure-based design and docking studies.
- [1] Abdel-Aziz, A. A. M., El-Azab, A. S., Alanazi, A. M., Al-Suwaidan, I. A., Ghabbour, H. A., & Fun, H.-K. Crystal structure of (E)-3-(4-hydroxybenzyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione. Acta Cryst. 2016, E72, o1725-o1726. View Source
